![molecular formula C16H17N3OS B3880390 2-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol](/img/structure/B3880390.png)
2-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol
Overview
Description
The compound is a derivative of phenol with a thiadiazole ring and a dimethylamino group. Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The dimethylamino group (-N(CH3)2) is a common functional group in organic chemistry, known for its basicity and ability to form stable cations .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory .Chemical Reactions Analysis
The chemical reactivity of a compound like this could be influenced by factors like the electron-donating ability of the dimethylamino group, the aromaticity of the phenol and thiadiazole rings, and the acidity of the phenolic hydrogen .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and spectral properties (UV-Vis, IR, NMR) can be determined using various experimental techniques .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-19(2)12-9-7-11(8-10-12)15-17-18-16(21-15)13-5-3-4-6-14(13)20/h3-10,15,17,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUUIYWBOUAXRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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